5-Chloro-1-indanone

Catalog No.
S1534637
CAS No.
42348-86-7
M.F
C9H7ClO
M. Wt
166.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-1-indanone

CAS Number

42348-86-7

Product Name

5-Chloro-1-indanone

IUPAC Name

5-chloro-2,3-dihydroinden-1-one

Molecular Formula

C9H7ClO

Molecular Weight

166.6 g/mol

InChI

InChI=1S/C9H7ClO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4H2

InChI Key

MEDSHTHCZIOVPU-UHFFFAOYSA-N

SMILES

C1CC(=O)C2=C1C=C(C=C2)Cl

Synonyms

5-Chloro- 1-indanone; 5-Chloro-1-indanone; 5-Chloro-2,3-dihydro-1H-inden-1-one; 5-Chloro-2,3-dihydroinden-1-one

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)Cl

The exact mass of the compound 5-Chloro-1-indanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Chloro-1-indanone (CAS 42348-86-7) is a halogenated bicyclic ketone characterized by a robust triclinic crystal structure and a melting point of 94–98 °C . Industrially, it serves as a critical structural precursor for advanced agrochemicals, most notably the sodium channel blocker indoxacarb, as well as various pharmaceutical intermediates including acetylcholinesterase inhibitors and alpha-2 adrenergic agonists [1]. The presence of the chlorine atom at the 5-position not only dictates the precise stereoelectronic geometry required for downstream target binding but also provides a versatile handle for transition-metal-catalyzed cross-coupling reactions, making it a highly specified raw material in commercial synthesis [2].

In procurement and process design, substituting 5-chloro-1-indanone with its positional isomers (such as 6-chloro-1-indanone) or the unsubstituted 1-indanone results in critical downstream failures. The 5-chloro substitution provides the exact spatial orientation necessary for the biological efficacy of downstream products like indoxacarb; using the 6-chloro isomer fundamentally alters the spiro-oxadiazine geometry, abolishing insecticidal sodium-channel blocking activity [1]. Furthermore, compared to unsubstituted 1-indanone, the 5-chloro derivative exhibits significantly different thermal properties—remaining a free-flowing solid at room temperature—and offers a direct halogenated site for late-stage functionalization, rendering generic indanone core substitutions unviable for targeted manufacturing[2].

Thermal Stability and Handling: Solid-State Superiority

For industrial scale-up and transport, the physical state of the precursor is critical. 5-Chloro-1-indanone exhibits a melting point of 94–98 °C, forming triclinic crystals . In contrast, unsubstituted 1-indanone has a melting point of approximately 40–42 °C, making it highly prone to sintering, clumping, or melting during transport and storage in warm climates [1]. This >50 °C difference ensures that 5-chloro-1-indanone remains a free-flowing powder, significantly improving automated feeding and reactor charging processes.

Evidence DimensionMelting point and ambient physical stability
Target Compound Data94–98 °C (free-flowing solid)
Comparator Or BaselineUnsubstituted 1-indanone (40–42 °C, prone to melting/clumping)
Quantified Difference>50 °C higher melting point
ConditionsStandard ambient storage and transport conditions

A significantly higher melting point eliminates the need for temperature-controlled shipping and prevents handling bottlenecks during automated reactor charging.

Regioselectivity in Agrochemical Synthesis: The Indoxacarb Requirement

The synthesis of the commercial insecticide indoxacarb strictly requires the 5-chloro-1-indanone isomer to achieve the correct spatial configuration of the final spiro-oxadiazine core [1]. If the 6-chloro-1-indanone isomer is procured and utilized, the resulting molecule exhibits a shifted halogen vector that fails to properly dock within the voltage-gated sodium channels of target insects, resulting in a near-total loss of the desired insecticidal efficacy [2]. Thus, procurement specifications must strictly control for the 5-chloro isomer to ensure end-product viability.

Evidence DimensionDownstream target-site binding efficacy
Target Compound Data5-Chloro-1-indanone (yields active sodium channel blocker)
Comparator Or Baseline6-Chloro-1-indanone (yields inactive or severely compromised analog)
Quantified DifferenceBinary loss of commercial product viability
ConditionsDownstream application in spiro-oxadiazine insecticide formulation

Procuring the exact 5-chloro positional isomer is a non-negotiable requirement for manufacturing functional indoxacarb, as isomer impurities directly degrade product efficacy.

Cross-Coupling Versatility via C-Cl Activation

In pharmaceutical library synthesis, the presence of the 5-chloro substituent provides a direct, reactive handle for palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) . Unsubstituted 1-indanone lacks this electrophilic site, requiring multi-step pre-functionalization (such as nitration/reduction or bromination) to achieve similar C5-derivatization[1]. Procuring 5-chloro-1-indanone thus bypasses 2-3 synthetic steps when constructing 5-aryl or 5-amino indanone derivatives, directly improving overall process yield and reducing reagent costs.

Evidence DimensionSynthetic steps to C5-functionalized derivatives
Target Compound Data1 step (direct cross-coupling)
Comparator Or BaselineUnsubstituted 1-indanone (3+ steps requiring pre-functionalization)
Quantified DifferenceReduction of 2-3 synthetic steps
ConditionsTransition-metal catalyzed cross-coupling workflows

Utilizing the pre-installed chlorine atom as a coupling handle shortens synthetic routes, reducing both solvent waste and labor costs in pharmaceutical intermediate production.

Commercial Synthesis of Indoxacarb

As the primary structural building block, 5-chloro-1-indanone provides the exact bicyclic core and halogen orientation required for this blockbuster sodium channel-blocking insecticide[1].

Development of Alpha-2 Adrenergic Agonists

The compound serves as a rigid, halogenated scaffold for synthesizing substituted fluoroethyl ureas and other neuroactive agents targeting chronic pain and neuropathy [2].

Late-Stage Functionalized Pharmaceutical Libraries

Due to its reactive C-Cl bond that can be selectively activated under transition-metal catalysis, it is a highly efficient starting material for generating diverse 5-substituted indanone libraries for drug discovery[3].

Physical Description

DryPowde

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (82.98%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (82.98%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (82.98%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

42348-86-7

Wikipedia

5-Chloro-1-indanone

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
1H-Inden-1-one, 5-chloro-2,3-dihydro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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